molecular formula C31H51N11O12 B14253468 L-Histidyl-L-glutaminyl-L-seryl-L-leucylglycyl-L-threonyl-L-glutamine CAS No. 183788-42-3

L-Histidyl-L-glutaminyl-L-seryl-L-leucylglycyl-L-threonyl-L-glutamine

Cat. No.: B14253468
CAS No.: 183788-42-3
M. Wt: 769.8 g/mol
InChI Key: QHTSQEMIPQTCJL-CVDKRSOWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Histidyl-L-glutaminyl-L-seryl-L-leucylglycyl-L-threonyl-L-glutamine is a peptide compound composed of multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Histidyl-L-glutaminyl-L-seryl-L-leucylglycyl-L-threonyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of amino acids: Using coupling reagents like HBTU or DIC.

    Deprotection: Removal of protecting groups from amino acids to allow for subsequent coupling.

    Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, often containing TFA (trifluoroacetic acid).

Industrial Production Methods: Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and subsequently purified.

Types of Reactions:

    Oxidation: The peptide can undergo oxidation, particularly at the methionine and cysteine residues if present.

    Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.

    Substitution: Amino acid residues within the peptide can be substituted to modify its properties.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution reactions: Typically involve the use of specific enzymes or chemical reagents to replace amino acids.

Major Products: The major products of these reactions include modified peptides with altered functional groups or sequences, which can impact their biological activity and stability.

Scientific Research Applications

L-Histidyl-L-glutaminyl-L-seryl-L-leucylglycyl-L-threonyl-L-glutamine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of L-Histidyl-L-glutaminyl-L-seryl-L-leucylglycyl-L-threonyl-L-glutamine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific context and application of the peptide.

Properties

CAS No.

183788-42-3

Molecular Formula

C31H51N11O12

Molecular Weight

769.8 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C31H51N11O12/c1-14(2)8-20(27(49)36-11-24(47)42-25(15(3)44)30(52)39-19(31(53)54)5-7-23(34)46)40-29(51)21(12-43)41-28(50)18(4-6-22(33)45)38-26(48)17(32)9-16-10-35-13-37-16/h10,13-15,17-21,25,43-44H,4-9,11-12,32H2,1-3H3,(H2,33,45)(H2,34,46)(H,35,37)(H,36,49)(H,38,48)(H,39,52)(H,40,51)(H,41,50)(H,42,47)(H,53,54)/t15-,17+,18+,19+,20+,21+,25+/m1/s1

InChI Key

QHTSQEMIPQTCJL-CVDKRSOWSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CN=CN1)N)O

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CN=CN1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.